molecular formula C19H22N4O2 B5227982 N~1~-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1,1-cyclopropanedicarboxamide

N~1~-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1,1-cyclopropanedicarboxamide

Cat. No. B5227982
M. Wt: 338.4 g/mol
InChI Key: CAPNNRXBUJEMNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1,1-cyclopropanedicarboxamide, also known as BMS-986165, is a small molecule inhibitor of the TYK2 enzyme. It is being developed as a potential treatment for autoimmune diseases such as psoriasis, psoriatic arthritis, and lupus.

Mechanism of Action

N~1~-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1,1-cyclopropanedicarboxamide is a selective inhibitor of the TYK2 enzyme, which is involved in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, N~1~-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1,1-cyclopropanedicarboxamide blocks the downstream signaling pathways of these cytokines, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
N~1~-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1,1-cyclopropanedicarboxamide has been shown to reduce inflammation and improve disease symptoms in several preclinical models of autoimmune diseases, including psoriasis, psoriatic arthritis, and lupus. In addition, N~1~-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1,1-cyclopropanedicarboxamide has been shown to have a favorable safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of N~1~-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1,1-cyclopropanedicarboxamide is its selectivity for the TYK2 enzyme, which reduces the risk of off-target effects. However, one limitation is that it may not be effective for all autoimmune diseases, as some may involve signaling pathways that are not dependent on TYK2.

Future Directions

There are several future directions for research on N~1~-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1,1-cyclopropanedicarboxamide. One area of interest is the potential for combination therapy with other drugs that target different cytokine signaling pathways. Another area of interest is the potential for N~1~-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1,1-cyclopropanedicarboxamide to be effective in other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Finally, further research is needed to investigate the long-term safety and efficacy of N~1~-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1,1-cyclopropanedicarboxamide in clinical trials.

Synthesis Methods

The synthesis of N~1~-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1,1-cyclopropanedicarboxamide involves several steps, including the reaction of 3-bromo-2-chloropyridine with benzylmethylamine to form 2-(benzylmethylamino)-3-bromopyridine. This compound is then reacted with cyclopropanecarboxylic acid to form the corresponding cyclopropane carboxylic acid derivative. The final step involves the reaction of this intermediate with N,N-dimethylformamide dimethyl acetal to form N~1~-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1,1-cyclopropanedicarboxamide.

Scientific Research Applications

N~1~-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1,1-cyclopropanedicarboxamide has been the subject of several scientific studies, which have investigated its potential as a treatment for autoimmune diseases. One study published in the Journal of Immunology demonstrated that N~1~-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1,1-cyclopropanedicarboxamide inhibited the activation of TYK2 and downstream signaling pathways in human immune cells. Another study published in the Journal of Investigative Dermatology showed that N~1~-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1,1-cyclopropanedicarboxamide reduced inflammation and improved skin lesions in a mouse model of psoriasis.

properties

IUPAC Name

1-N'-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]cyclopropane-1,1-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-23(13-14-6-3-2-4-7-14)16-15(8-5-11-21-16)12-22-18(25)19(9-10-19)17(20)24/h2-8,11H,9-10,12-13H2,1H3,(H2,20,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPNNRXBUJEMNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C=CC=N2)CNC(=O)C3(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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